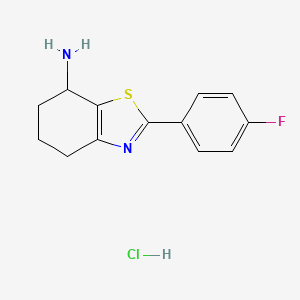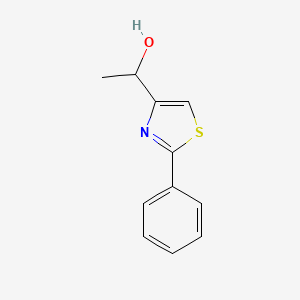
1-(5,5-dimethyl-8-propan-2-yl-7,8-dihydro-6H-naphthalen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,5-dimethyl-8-propan-2-yl-7,8-dihydro-6H-naphthalen-2-yl)ethanone is a complex organic compound with a unique structure. It belongs to the class of naphthalene derivatives, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
The synthesis of 1-(5,5-dimethyl-8-propan-2-yl-7,8-dihydro-6H-naphthalen-2-yl)ethanone involves several steps. One common method includes the alkylation of a naphthalene derivative followed by a series of reactions to introduce the ethanone group. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5,5-dimethyl-8-propan-2-yl-7,8-dihydro-6H-naphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5,5-dimethyl-8-propan-2-yl-7,8-dihydro-6H-naphthalen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5,5-dimethyl-8-propan-2-yl-7,8-dihydro-6H-naphthalen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5,5-dimethyl-8-propan-2-yl-7,8-dihydro-6H-naphthalen-2-yl)ethanone can be compared with other naphthalene derivatives, such as:
1-(5,5-dimethyl-8-propan-2-yl-7,8-dihydro-6H-naphthalen-2-yl)methanol: Similar structure but with a hydroxyl group instead of an ethanone group.
1-(5,5-dimethyl-8-propan-2-yl-7,8-dihydro-6H-naphthalen-2-yl)acetic acid: Similar structure but with a carboxylic acid group
Properties
Molecular Formula |
C17H24O |
|---|---|
Molecular Weight |
244.37 g/mol |
IUPAC Name |
1-(5,5-dimethyl-8-propan-2-yl-7,8-dihydro-6H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C17H24O/c1-11(2)14-8-9-17(4,5)16-7-6-13(12(3)18)10-15(14)16/h6-7,10-11,14H,8-9H2,1-5H3 |
InChI Key |
FDTIHBWDKKMIGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(C2=C1C=C(C=C2)C(=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


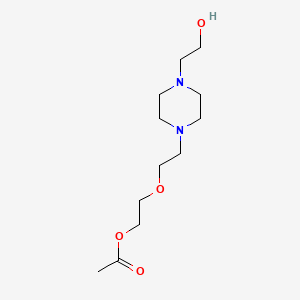
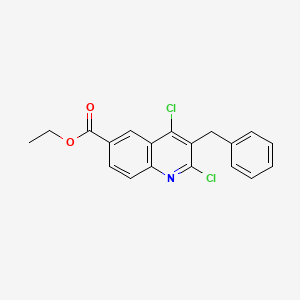
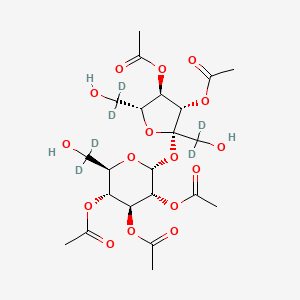
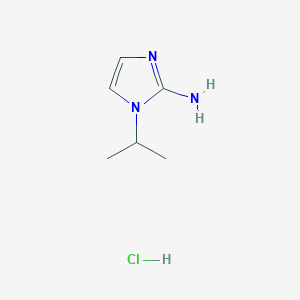
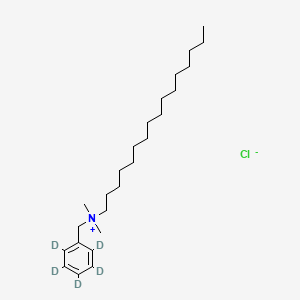
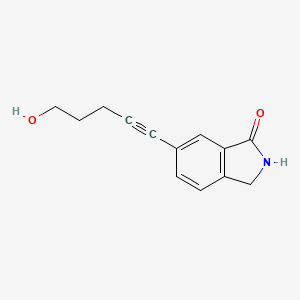
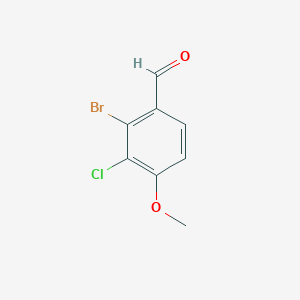

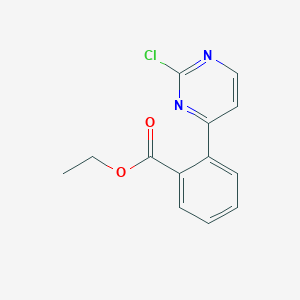

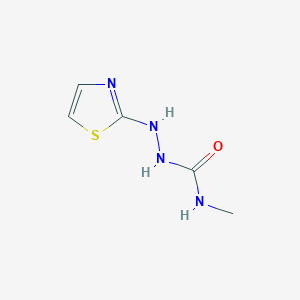
![1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid](/img/structure/B13853503.png)
